2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde

Overview

Description

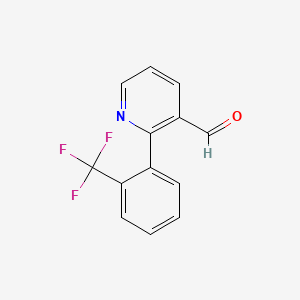

2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde is an organic compound with the molecular formula C13H8F3NO and a molecular weight of 251.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinaldehyde moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde involves several synthetic routes. One common method includes the reaction of 2-(Trifluoromethyl)benzaldehyde with nicotinic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in electrophilic substitution reactions due to the presence of the trifluoromethyl group, which enhances its reactivity. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential pharmacological properties, including its ability to interact with specific molecular targets . Additionally, it finds applications in the industry as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to certain receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde can be compared with other similar compounds, such as 2-(Trifluoromethyl)benzaldehyde and 2-(Trifluoromethyl)phenylacetic acid . These compounds share the trifluoromethyl group, which imparts similar chemical properties. the presence of the nicotinaldehyde moiety in this compound makes it unique and provides distinct reactivity and applications .

Biological Activity

2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group attached to a phenyl ring, linked to a nicotinaldehyde moiety. This unique arrangement is believed to enhance its biological activity by influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Trifluoromethylphenyl Group : Utilizing trifluoromethylation techniques on phenolic compounds.

- Nicotinaldehyde Integration : Condensation reactions with nicotinic acid derivatives.

- Purification : Employing chromatography methods to isolate the desired product.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 2 µg/mL, indicating potent activity against resistant strains .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Research indicates that derivatives of nicotinaldehyde possess activity against Mycobacterium tuberculosis, with some exhibiting higher efficacy than traditional drugs like isoniazid. The mechanism appears to involve inhibition of bacterial enzymes critical for cell wall synthesis .

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest moderate antitumor activity, with IC50 values indicating effective growth inhibition in certain cancer types while maintaining lower toxicity towards normal cells .

The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cell wall synthesis.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.

- Receptor Binding : The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic pockets in target proteins.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted phenyl compounds, including derivatives of nicotinaldehyde. The results confirmed significant activity against both gram-positive and gram-negative bacteria, with a focus on MRSA strains .

- Antitubercular Activity Assessment : Another research effort involved screening various derivatives for their antitubercular effects, demonstrating that certain modifications in the structure led to enhanced activity against drug-resistant strains of M. tuberculosis compared to standard treatments .

Comparative Analysis

| Compound | MIC (µg/mL) | Activity Type | Target Organism |

|---|---|---|---|

| This compound | 2 | Antimicrobial | MRSA |

| Isoniazid | 0.5 | Antitubercular | M. tuberculosis |

| Benznidazole | 5 | Antiparasitic | Trypanosoma spp. |

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-6-2-1-5-10(11)12-9(8-18)4-3-7-17-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTNYSHNYFGRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.